O-(2-Methylphenyl) diethylcarbamothioate
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Overview
Description
O-(2-Methylphenyl) diethylcarbamothioate is an organic compound that belongs to the class of carbamothioates It is characterized by the presence of a diethylcarbamothioate group attached to a 2-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Methylphenyl) diethylcarbamothioate typically involves the reaction of 2-methylphenol with diethylcarbamothioyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamothioyl chloride. The general reaction scheme is as follows:
2-Methylphenol+Diethylcarbamothioyl chloride→O-(2-Methylphenyl) diethylcarbamothioate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
O-(2-Methylphenyl) diethylcarbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioate group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the diethylcarbamothioate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
O-(2-Methylphenyl) diethylcarbamothioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of O-(2-Methylphenyl) diethylcarbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering the structure of biomolecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- O-(2-Methylphenyl) diethylcarbamate
- O-(2-Methylphenyl) dimethylcarbamothioate
- O-(2-Methylphenyl) diethylcarbamate
Uniqueness
O-(2-Methylphenyl) diethylcarbamothioate is unique due to its specific structural features and reactivity. The presence of the diethylcarbamothioate group imparts distinct chemical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
CAS No. |
82125-29-9 |
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Molecular Formula |
C12H17NOS |
Molecular Weight |
223.34 g/mol |
IUPAC Name |
O-(2-methylphenyl) N,N-diethylcarbamothioate |
InChI |
InChI=1S/C12H17NOS/c1-4-13(5-2)12(15)14-11-9-7-6-8-10(11)3/h6-9H,4-5H2,1-3H3 |
InChI Key |
XQGJQJJSQAQSGT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=S)OC1=CC=CC=C1C |
Origin of Product |
United States |
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